Patent-Cited Role as a Specific Synthetic Intermediate in OGA Inhibitor Oxamide Derivatives (WO-2021110656-A1) – Functional Superiority Over Non-Hydroxylated Piperidinones
Patent WO-2021110656-A1 explicitly cites 4-hydroxy-2-piperidinone as a synthetic intermediate for the preparation of O-GlcNAcase (OGA) inhibitor compounds, a therapeutic class under investigation for tauopathy and neurodegenerative diseases including Alzheimer's disease . The hydroxyl group at C4 serves as the critical attachment point for further functionalization in the oxamide derivative series. Non-hydroxylated 2-piperidinone (δ-valerolactam, CAS 675-20-7) lacks this derivatizable handle, rendering it synthetically inert in this reaction manifold. Similarly, 4-piperidone (piperidine-2,4-dione) presents a ketone at C4 that requires chemoselective reduction to the alcohol before participating in the same downstream chemistry, adding one synthetic step (NaBH₄ reduction, 87% yield as reported in WO2013/138210 ) and associated cost. The pre-installed, regiospecific C4 hydroxyl in the target compound eliminates this additional reduction step, directly enabling the patented synthetic route to OGA inhibitors.
| Evidence Dimension | Synthetic step economy in OGA inhibitor intermediate preparation |
|---|---|
| Target Compound Data | 4-hydroxy-2-piperidinone: Pre-installed C4 hydroxyl group; directly compatible with oxamide derivative synthesis as cited in WO-2021110656-A1 |
| Comparator Or Baseline | 2-piperidinone (CAS 675-20-7): No hydroxyl handle – synthetically incompatible with oxamide derivatization; 4-piperidone (piperidine-2,4-dione): Requires NaBH₄ reduction step (87% yield) to access the C4 alcohol |
| Quantified Difference | One synthetic step eliminated vs. 4-piperidone route; infinite functional incompatibility vs. non-hydroxylated 2-piperidinone |
| Conditions | Patent-cited synthetic route to OGA inhibitors (WO-2021110656-A1); NaBH₄ reduction conditions referenced from WO2013/138210 |
Why This Matters
For procurement decisions supporting OGA inhibitor medicinal chemistry programs, only 4-hydroxy-2-piperidinone provides the regiospecific hydroxyl handle required by the patented synthetic route; procurement of 2-piperidinone or 4-piperidone would necessitate additional synthetic steps or be functionally incompatible with the target chemistry.
